4-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride
CAS No.: 1219949-09-3
Cat. No.: VC3010489
Molecular Formula: C15H24ClNO2
Molecular Weight: 285.81 g/mol
* For research use only. Not for human or veterinary use.
![4-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride - 1219949-09-3](/images/structure/VC3010489.png)
Specification
CAS No. | 1219949-09-3 |
---|---|
Molecular Formula | C15H24ClNO2 |
Molecular Weight | 285.81 g/mol |
IUPAC Name | 4-[2-[(2-methoxyphenyl)methoxy]ethyl]piperidine;hydrochloride |
Standard InChI | InChI=1S/C15H23NO2.ClH/c1-17-15-5-3-2-4-14(15)12-18-11-8-13-6-9-16-10-7-13;/h2-5,13,16H,6-12H2,1H3;1H |
Standard InChI Key | BSTGNKZKRIXLON-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1COCCC2CCNCC2.Cl |
Canonical SMILES | COC1=CC=CC=C1COCCC2CCNCC2.Cl |
Introduction
Parameter | Value |
---|---|
IUPAC Name | 4-[2-[(2-methoxyphenyl)methoxy]ethyl]piperidine;hydrochloride |
Molecular Formula | C₁₅H₂₄ClNO₂ |
Molecular Weight | Approximately 285.82 g/mol |
State | Solid (at standard conditions) |
Salt Form | Hydrochloride |
Based on the structural analogy with similar compounds such as 2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride, the target compound likely maintains comparable physicochemical characteristics while differing in the position of substitution on the piperidine ring .
Structural Characteristics
Molecular Structure
4-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride consists of several key structural components:
-
A piperidine ring (heterocyclic six-membered ring with nitrogen)
-
A substituent at the 4-position of the piperidine ring
-
An ethyl linker connecting the piperidine ring to an oxygen atom
-
A 2-methoxybenzyl group attached to the oxygen atom
-
A hydrochloride salt formation at the nitrogen of the piperidine ring
Structural Isomers and Related Compounds
The compound belongs to a family of structurally similar molecules that vary in the position of the methoxy group on the benzyl ring or the position of substitution on the piperidine ring. Notable related compounds include:
Synthesis and Preparation Methods
General Synthetic Routes
The synthesis of 4-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride typically involves a multi-step process similar to that of related compounds.
Nucleophilic Substitution Pathway
A common preparation route involves the reaction of 4-(2-hydroxyethyl)piperidine with 2-methoxybenzyl chloride in the presence of a base, followed by salt formation:
-
Reaction of 4-(2-hydroxyethyl)piperidine with 2-methoxybenzyl chloride in the presence of a base (e.g., sodium hydroxide)
-
Nucleophilic substitution to form the ether linkage
-
Treatment with hydrochloric acid to form the hydrochloride salt
This approach mirrors synthetic methods used for structurally analogous compounds such as 4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride.
Industrial Production Considerations
For larger-scale production, continuous flow reactors may be employed to ensure efficient mixing and reaction control. Automated systems for reagent addition and product isolation can enhance yield and purity. The synthesis typically requires:
-
Controlled reaction temperatures
-
Inert atmosphere conditions
-
Careful purification processes to achieve high purity
-
Hydrochloride salt formation under anhydrous conditions
Chemical Reactions and Reactivity
Characteristic Reactions
Based on its structural features and analogous compounds, 4-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride can participate in various chemical reactions:
Oxidation Reactions
The compound can undergo oxidation using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids, particularly at the piperidine ring.
Reduction Reactions
Reduction reactions may be performed using hydrogen gas with a palladium catalyst, primarily affecting functional groups present in the molecule.
Substitution Reactions
The nitrogen in the piperidine ring can participate in various substitution reactions, particularly after conversion to the free base form.
Common Reagents and Conditions
Reaction Type | Common Reagents | Typical Conditions |
---|---|---|
Oxidation | KMnO₄, CrO₃ | Aqueous or acidic media |
Reduction | H₂/Pd-C | Room temperature, pressure vessel |
Substitution | Various alkyl halides | Basic conditions |
Salt Formation | HCl in diethyl ether | Anhydrous conditions |
Research Applications
Pharmaceutical Research
4-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride and related compounds have significant potential in pharmaceutical research:
Neuropharmacological Studies
Similar to its structural analogues, the compound may exhibit neuropharmacological effects through modulation of neurotransmitter systems, making it valuable for investigating neurological disorders.
Receptor Binding Studies
The compound's structural features make it a potential candidate for receptor binding studies, particularly in the context of neurotransmitter receptors.
Chemical Intermediate
In medicinal chemistry, the compound can serve as a versatile intermediate for synthesizing more complex molecules with targeted pharmacological activities.
Structure-Activity Relationship Studies
The compound's defined substitution pattern makes it valuable for structure-activity relationship (SAR) studies, comparing its properties with structurally similar compounds to identify optimal pharmacophores.
Pharmacological Properties and Mechanisms
Mechanism of Action
The compound's mechanism of action likely involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may function as an agonist or antagonist, influencing various physiological processes depending on the specific receptor interactions.
Comparative Analysis with Structural Analogues
Structural Comparison
4-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride differs from its structural analogues primarily in the position of the methoxy substituent on the benzyl ring or the position of substitution on the piperidine ring.
Functional Differences
The position of the methoxy group on the benzyl ring (ortho vs. para) and the position of substitution on the piperidine ring (position 2 vs. position 4) can significantly influence:
Current Research Directions
Emerging Applications
Current research involving 4-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride and related compounds is primarily focused on:
-
Development of novel therapeutics for neurological disorders
-
Investigation of structure-activity relationships to optimize pharmacological properties
-
Utilization as synthetic intermediates in complex molecule synthesis
-
Exploration of receptor subtype selectivity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume